Welcome to the BenchChem Online Store!
molecular formula C3H7ClO2 B589416 3-Chloro-1,2-propanediol-d5 CAS No. 342611-01-2

3-Chloro-1,2-propanediol-d5

Cat. No. B589416
M. Wt: 115.568
InChI Key: SSZWWUDQMAHNAQ-UXXIZXEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09446348B2

Procedure details

Imidazole (3.40 g, 50.0 mmol), pulverized potassium hydroxide (5.61 g, 100 mmol), and potassium iodide (8.30 g, 50.0 mmol) were suspended in CH3CN (100 mL). 3-Chloro-1,2-propanediol (8.29 g, 75.0 mmol) was added, and the mixture was stirred at reflux for 24 h. After cooling to room temperature, additional CH3CN (150 mL) was added to the reaction, which was then filtered through Celite and concentrated. The crude product was then suspended in CH2Cl2 (250 mL), heated to reflux and stirred overnight, and then decanted. The product was still slightly impure by 1H NMR, so the CH2Cl2 wash process was repeated once, to afford a white solid (6.82 g, 96%) after drying in vacuo. 1H NMR (400 MHz, DMSO) δ 7.54 (t, J=1.0 Hz, 1H), 7.11 (t, J=1.2 Hz, 1H), 6.84 (t, J=1.0 Hz, 1H), 5.08 (s, 1H), 4.83 (s, 1H), 4.05 (dd, J=13.9, 3.6 Hz, 1H), 3.84 (dd, J=14.0, 7.2 Hz, 1H), 3.70-3.58 (m, 1H), 3.31 (dt, J=13.8, 9.0 Hz, 3H), 3.19 (dd, J=11.0, 6.5 Hz, 1H).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
5.61 g
Type
reactant
Reaction Step Two
Quantity
8.3 g
Type
reactant
Reaction Step Three
Quantity
8.29 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
150 mL
Type
solvent
Reaction Step Six
Name
Yield
96%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.[OH-].[K+].[I-].[K+].Cl[CH2:11][CH:12]([OH:15])[CH2:13][OH:14]>CC#N>[OH:15][CH:12]([CH2:13][OH:14])[CH2:11][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
N1C=NC=C1
Step Two
Name
Quantity
5.61 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
8.3 g
Type
reactant
Smiles
[I-].[K+]
Step Four
Name
Quantity
8.29 g
Type
reactant
Smiles
ClCC(CO)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
CC#N
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
was then filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
decanted
WASH
Type
WASH
Details
wash process

Outcomes

Product
Name
Type
product
Smiles
OC(CN1C=NC=C1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 6.82 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.